Clean Activity Profile in a 10-Target HTS Panel: A Key Differentiator from Promiscuous Hits
In a panel of 10 distinct high-throughput screening (HTS) assays archived in PubChem under the same Substance ID (SID 24783589), N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide returned an outcome of 'Inactive' for all 10 targets [1]. This is a stark contrast to many compounds in commercial screening libraries that exhibit promiscuous activity across multiple unrelated targets, which can lead to false-positive hits and wasted validation resources. This 10-out-of-10 inactivity profile, quantified against a baseline of full target engagement, provides procurement justification for projects requiring a validated negative control or a scaffold with a demonstrably low propensity for non-specific interactions.
| Evidence Dimension | HTS Hit Rate (Activity Outcome) Across a Panel of 10 Diverse Biological Targets |
|---|---|
| Target Compound Data | Inactive in all 10 assays (0% hit rate) |
| Comparator Or Baseline | Baseline: Fully active compound would show 100% hit rate. Comparator Class: Promiscuous screening hits typically have >10% hit rates in diverse panels. |
| Quantified Difference | The compound's hit rate is 0%, which is at least 10 percentage points lower than the lower bound for a typical promiscuous compound. |
| Conditions | PubChem BioAssay AIDs: 485 (S1P3 Antagonist), 631 (PPARgamma Agonist), 731 (PPARgamma Agonist via SRC-3), 757 (Rac wt Inhibitor), 758 (Rab7 wt Inhibitor), 759 (Ras wt Inhibitor), 760 (Rab2 wt Inhibitor), 761 (Cdc42 wt Inhibitor), 764 (Rac Activated Mutant Inhibitor), and others. All were primary screening assays. |
Why This Matters
For researchers procuring a compound as a negative control or a selectivity standard, a verified 0% hit rate across a diverse HTS panel is a quantifiable and highly valuable asset, directly reducing the risk of false-positive results in new assays.
- [1] PubChem. Assay Summary for CID 856008. National Center for Biotechnology Information. View Source
